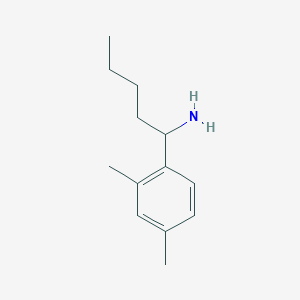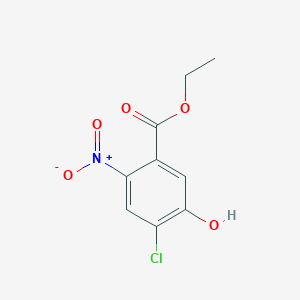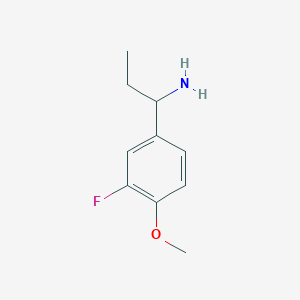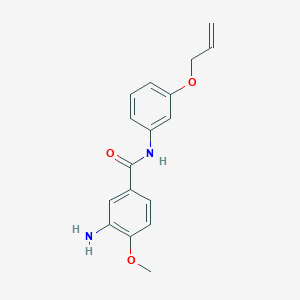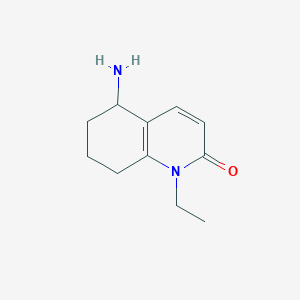
5-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group, an ethyl group, and a tetrahydroquinolinone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst can lead to the formation of the desired quinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinoline derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved can be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Aminoquinoline: A simpler quinoline derivative with similar biological activities.
1-Ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one: Lacks the amino group but shares the tetrahydroquinolinone core.
5,6,7,8-Tetrahydroquinoline: A basic structure without the amino and ethyl groups.
Uniqueness
5-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of both the amino and ethyl groups, which may enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-2-13-10-5-3-4-9(12)8(10)6-7-11(13)14/h6-7,9H,2-5,12H2,1H3 |
InChI Key |
JVCGXENLARNAKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC1=O)C(CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


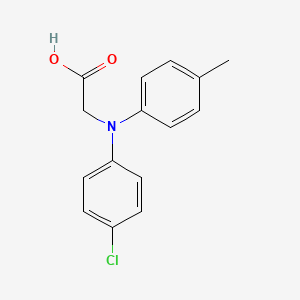
![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B13000456.png)
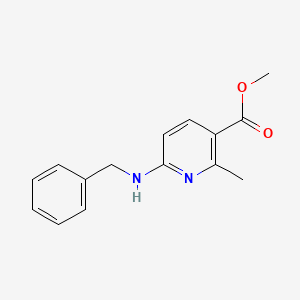
![4-Nitrobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13000474.png)
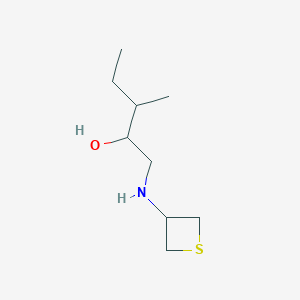



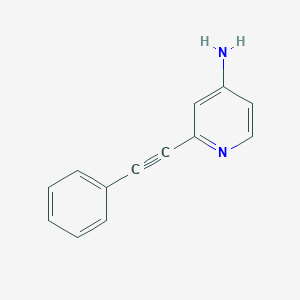
![3-Isobutyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13000506.png)
